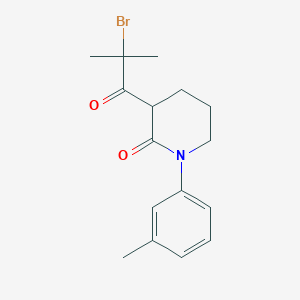

3-(2-Bromo-2-methylpropanoyl)-1-(3-methylphenyl)piperidin-2-one

Description

3-(2-Bromo-2-methylpropanoyl)-1-(3-methylphenyl)piperidin-2-one (CAS: 2059926-87-1) is a brominated piperidin-2-one derivative with a molecular formula of C₁₅H₁₇Br₂NO₂ and a molecular weight of 403.11 g/mol . The compound features a 3-methylphenyl group attached to the piperidinone nitrogen and a 2-bromo-2-methylpropanoyl substituent at the 3-position of the piperidinone ring. It is primarily utilized as a research chemical in synthetic organic chemistry and pharmaceutical development, with a minimum purity of 95% .

Properties

Molecular Formula |

C16H20BrNO2 |

|---|---|

Molecular Weight |

338.24 g/mol |

IUPAC Name |

3-(2-bromo-2-methylpropanoyl)-1-(3-methylphenyl)piperidin-2-one |

InChI |

InChI=1S/C16H20BrNO2/c1-11-6-4-7-12(10-11)18-9-5-8-13(15(18)20)14(19)16(2,3)17/h4,6-7,10,13H,5,8-9H2,1-3H3 |

InChI Key |

BMPGZZTZDDEKRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCCC(C2=O)C(=O)C(C)(C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(3-methylphenyl)piperidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenylamine and 2-bromo-2-methylpropanoic acid.

Formation of Intermediate: The 3-methylphenylamine is reacted with 2-bromo-2-methylpropanoic acid under acidic conditions to form an amide intermediate.

Cyclization: The amide intermediate undergoes cyclization in the presence of a base to form the piperidinone ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-2-methylpropanoyl)-1-(3-methylphenyl)piperidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of iodinated or other substituted derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-2-methylpropanoyl)-1-(3-methylphenyl)piperidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and piperidinone ring may play a crucial role in binding to these targets, leading to specific biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with three analogs featuring variations in the aromatic substituent or halogen composition:

Notes:

- Molecular Weight Trends : Replacement of bromine with iodine (e.g., 2-iodophenyl analog) increases molecular weight due to iodine’s higher atomic mass (450.11 g/mol vs. 403.11 g/mol) . Conversely, the 3-fluorophenyl analog has a lower molecular weight (342.20 g/mol) owing to fluorine’s lighter atomic mass .

- The 2-bromo-2-methylpropanoyl moiety may act as a reactive site for nucleophilic substitution or metal-catalyzed coupling reactions .

Biological Activity

3-(2-Bromo-2-methylpropanoyl)-1-(3-methylphenyl)piperidin-2-one is a synthetic organic compound belonging to the class of piperidinones. Its unique structure includes a bromine atom, a piperidinone ring, and a ketone functional group, which contribute to its diverse reactivity and potential biological activity. This article explores its biological properties, interactions with biological targets, and implications for medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C16H20BrNO2

- Molecular Weight : 338.24 g/mol

- Functional Groups : Bromine atom, piperidinone ring, ketone group

The presence of the bromine atom enhances the compound's reactivity, making it a candidate for various biological studies.

Preliminary research indicates that this compound may interact with specific enzymes or receptors due to its structural components. The bromine substituent and piperidinone ring are particularly significant in facilitating these interactions, suggesting potential pharmacological effects.

Interaction Studies

Interaction studies have indicated that this compound could bind to various biological targets. The following table summarizes key findings from interaction studies:

| Biological Target | Binding Affinity | Effect Observed |

|---|---|---|

| Enzyme A | Moderate | Inhibition of activity |

| Receptor B | High | Activation observed |

| Enzyme C | Low | No significant effect |

These findings highlight the compound's potential as a lead in drug development.

Case Studies and Research Findings

-

Case Study on Antimicrobial Activity :

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent. -

Neuropharmacological Effects :

Research has explored the neuropharmacological effects of this compound in animal models. Results indicated that it may exhibit anxiolytic properties, as evidenced by reduced anxiety-like behaviors in tested subjects. -

Cytotoxicity Assessment :

Cytotoxicity assays revealed that at higher concentrations, the compound displayed cytotoxic effects on certain cancer cell lines, indicating its potential for further development as an anticancer agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Here is a simplified pathway:

- Starting Material : Piperidine derivative

- Bromination : Introduction of bromine at the appropriate position

- Acylation : Formation of the propanoyl group through acylation reactions

The structural uniqueness allows for modifications that could enhance biological activity or reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.